molecular formula C7H9F3N2O B15322396 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol

Cat. No.: B15322396
M. Wt: 194.15 g/mol
InChI Key: XSXAXEAEHSKMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol moiety. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol typically involves the reaction of a trifluoromethylated pyrazole derivative with a suitable propanol precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may act as an inhibitor or activator of target proteins, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol

InChI

InChI=1S/C7H9F3N2O/c1-6(2,13)4-3-11-12-5(4)7(8,9)10/h3,13H,1-2H3,(H,11,12)

InChI Key

XSXAXEAEHSKMCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(NN=C1)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.